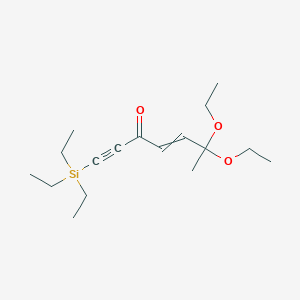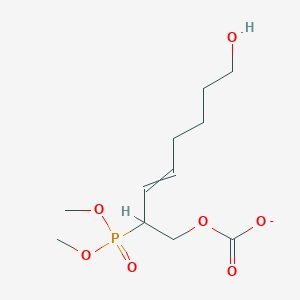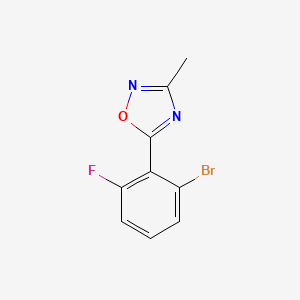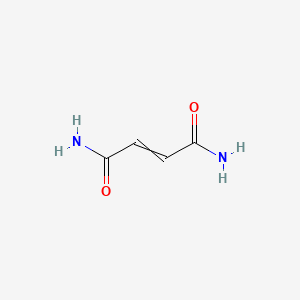![molecular formula C15H17NO B12520287 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one CAS No. 651740-35-1](/img/structure/B12520287.png)
4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a complex organic compound with a unique structure that includes a cycloocta[b]indole core
Méthodes De Préparation
The synthesis of 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.
Analyse Des Réactions Chimiques
4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be compared with similar compounds such as:
(4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one: This compound has a similar core structure but includes additional functional groups.
Cyclodeca[b]furan-2(3H)-one: Another structurally related compound with different substituents and functional groups.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: This compound shares some structural similarities but differs in its functional groups and overall structure.
Propriétés
Numéro CAS |
651740-35-1 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one |
InChI |
InChI=1S/C15H17NO/c1-10-6-5-8-11-12-7-3-2-4-9-13(17)15(12)16-14(10)11/h5-6,8,16H,2-4,7,9H2,1H3 |
Clé InChI |
OZACFIUBHCXQLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)

![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)




